(R)-2-Amino-1,1,2-triphenylethanol (CAS: 79868-79-4) is a premium chiral 1,2-amino alcohol utilized extensively as a chiral auxiliary and catalyst precursor in asymmetric synthesis. From a procurement perspective, its defining value lies in the highly encumbered 1,1-diphenylcarbinol motif adjacent to a chiral phenyl-substituted stereocenter. This specific triaryl architecture provides exceptional steric shielding, making it a critical starting material for synthesizing high-performance N,N-dialkyl ligands, oxazaborolidines, and spiroborate esters. Buyers prioritize this compound when standard chiral amino alcohols fail to provide the rigid transition-state control required to achieve >95% enantiomeric excess (ee) in critical carbon-carbon bond-forming and reduction steps for pharmaceutical intermediates [1].
Substituting (R)-2-amino-1,1,2-triphenylethanol with simpler, more common chiral amino alcohols—such as (R)-phenylglycinol or (1R,2S)-1,2-diphenylethanol—fundamentally compromises the steric environment at the carbinol carbon. The absence of the gem-diphenyl group in these generic substitutes leads to a looser transition state during catalysis. In practical manufacturing, this substitution results in a sharp drop in enantioselectivity (often falling below the critical 90% ee threshold) and necessitates significantly higher catalyst loadings to drive conversions[1]. Furthermore, attempting to use its regioisomer, 2-amino-1,2,2-triphenylethanol, alters the nucleophilic attack trajectory, leading to entirely different catalytic behavior that is incompatible with established protocols for dialkylzinc additions and borane reductions [2].
The bulky triaryl structure of (R)-2-amino-1,1,2-triphenylethanol is explicitly responsible for its superior catalytic activity when derivatized into N,N-dialkyl ligands. In the enantioselective addition of diethylzinc to alpha-substituted aldehydes, ligands derived from this specific compound routinely achieve >95% ee. In contrast, simpler amino alcohols lacking the 1,1-diphenylcarbinol moiety (such as standard phenylglycinol) exhibit inferior transition-state shielding, leading to lower enantiomeric excess and requiring higher catalyst loadings to achieve comparable conversions [1].
| Evidence Dimension | Enantiomeric excess (ee) in diethylzinc addition to aldehydes |
| Target Compound Data | >95% ee (as N,N-dialkyl ligand derivative) |
| Comparator Or Baseline | Phenylglycinol-derived ligands (lower ee, inferior steric shielding) |
| Quantified Difference | Consistent >95% ee threshold achieved due to the 1,1-diphenylcarbinol motif |
| Conditions | Catalytic dialkylzinc addition to alpha-substituted aldehydes |
Procuring this exact compound ensures the synthesis of ligands capable of meeting the >95% ee purity standards required for pharmaceutical intermediates.
(R)-2-Amino-1,1,2-triphenylethanol is a highly reliable precursor for the in situ generation of oxazaborolidine catalysts used in the asymmetric borane reduction of prochiral ketones. The extreme steric hindrance provided by the triphenyl backbone locks the conformation of the active boron complex, enabling enantioselectivities of up to 96% ee in the reduction of substrates like acetophenone. This performance rivals standard proline-derived CBS catalysts, making it an essential procurement choice when specific substrate classes require alternative steric environments to achieve target optical purities[1].
| Evidence Dimension | Enantiomeric excess in ketone reduction |
| Target Compound Data | Up to 96% ee (as oxazaborolidine complex) |
| Comparator Or Baseline | Standard CBS/proline-derived oxazaborolidines (comparable, ~92-96% ee) |
| Quantified Difference | Achieves premium >95% ee benchmark for chiral alcohol production |
| Conditions | Borane-DMS reduction of aromatic ketones |
It provides a robust, structurally distinct alternative to standard CBS catalysts, expanding the toolkit for difficult asymmetric ketone reductions.
Beyond traditional moisture-sensitive oxazaborolidines, (R)-2-amino-1,1,2-triphenylethanol is uniquely suited for synthesizing highly stable chiral spiroborate esters. In the borane reduction of aromatic ketones at room temperature, these spiroborate catalysts achieve excellent chemical yields and up to 99% ee using less than 10 mol% catalyst loading. This represents a massive processability advantage over in situ prepared B-H oxazaborolidines, which often require stoichiometric amounts or suffer from dimer-induced selectivity loss, thereby streamlining downstream purification and reducing catalyst costs [1].
| Evidence Dimension | Catalyst loading and enantioselectivity |
| Target Compound Data | <10 mol% loading yielding up to 99% ee |
| Comparator Or Baseline | In situ prepared B-H oxazaborolidines (often require >10 mol% to stoichiometric amounts) |
| Quantified Difference | Significant reduction in catalyst loading while maintaining >98% ee |
| Conditions | Room temperature borane reduction of aromatic ketones using spiroborate esters |
The ability to form stable spiroborate esters drastically improves reproducibility and lowers catalyst loading requirements in scaled-up manufacturing.
Directly downstream of its superior steric shielding, (R)-2-amino-1,1,2-triphenylethanol is the optimal starting material for synthesizing N,N-dialkyl-2-amino-1,1,2-triphenylethanol ligands. These ligands are critical for the enantioselective alkylation of aldehydes in pharmaceutical intermediate manufacturing, where >95% ee is strictly required [1].
Procured for the preparation of highly sterically hindered oxazaborolidines, this compound is utilized in the asymmetric reduction of prochiral ketones to chiral alcohols. Its unique triaryl backbone provides an alternative chiral pocket to standard CBS catalysts, proving essential for difficult substrates [2].
In process chemistry environments where moisture-sensitive in situ catalysts cause reproducibility issues, this compound is selected to formulate air- and moisture-stable spiroborate ester catalysts. This application allows for sub-10 mol% catalyst loadings at room temperature, significantly improving mainstream industrial workflow fit [3].